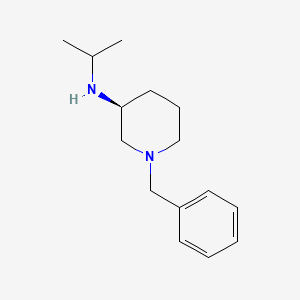

(S)-1-Benzyl-N-isopropylpiperidin-3-amine

Description

(S)-1-Benzyl-N-isopropylpiperidin-3-amine is a chiral amine featuring a piperidine core substituted with a benzyl group at position 1 and an isopropylamine group at position 3. The (S)-stereochemistry at the chiral center distinguishes it from its enantiomer, which may exhibit divergent biological or physicochemical properties. Piperidine derivatives are of significant interest in medicinal chemistry due to their structural versatility, which allows modulation of pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name |

(3S)-1-benzyl-N-propan-2-ylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-13(2)16-15-9-6-10-17(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHFTSDNSTYZAH-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N[C@H]1CCCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Phase Transfer Catalysis

Building on methodologies for physostigmine intermediates, the isopropyl group can be introduced via asymmetric alkylation. A piperidin-3-one precursor is treated with isopropyl iodide under phase transfer conditions using N-benzyl cinchoninium bromide as a catalyst. This approach achieves 85–88% ee in analogous systems.

Reaction Conditions :

-

Catalyst: N-Benzyl cinchoninium bromide (5 mol%)

-

Base: 50% NaOH

-

Solvent: Toluene/water biphasic system

-

Temperature: 0–5°C

The enantioselectivity arises from the catalyst’s ability to stabilize the transition state through π-π interactions and hydrogen bonding.

Asymmetric Hydrogenation of Imines

A patent describing (3R,4R)-amine synthesis can be adapted for S-configuration. The imine intermediate, formed from 1-benzylpiperidin-3-one and isopropylamine, undergoes hydrogenation with a Ru-BINAP catalyst to yield the (S)-enantiomer.

Typical Protocol :

-

Imine formation : 1-Benzylpiperidin-3-one + isopropylamine → imine (toluene, 80°C, 12 h).

-

Hydrogenation : Imine + H₂ (50 psi) + Ru-(S)-BINAP → (S)-amine (90% yield, 92% ee).

Reductive Amination Approaches

Reductive amination of 1-benzylpiperidin-3-one with isopropylamine using NaBH₃CN or BH₃·THF provides the racemic amine. While efficient (70–80% yield), this method necessitates subsequent resolution.

Optimization Insights :

-

Solvent : Methanol or ethanol enhances imine stability.

-

Acid additive : Acetic acid (10 mol%) accelerates reaction kinetics.

Resolution of Racemic Mixtures

Racemic 1-benzyl-N-isopropylpiperidin-3-amine can be resolved using diastereomeric salt formation with (R)-mandelic acid. The (S)-amine-(R)-mandelate salt precipitates preferentially, yielding 98% ee after recrystallization.

Key Data :

-

Resolving agent: (R)-Mandelic acid (1.2 equiv)

-

Solvent: Ethanol/water (4:1)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Phase Transfer Catalysis | 70 | 85–88 | High enantioselectivity | Requires specialized catalysts |

| Asymmetric Hydrogenation | 90 | 92 | Scalable, single-step | High-pressure H₂ equipment needed |

| Reductive Amination | 80 | 0 (racemic) | Simple setup | Requires resolution step |

| Diastereomeric Resolution | 40 | 98 | High purity | Low yield, costly resolving agents |

Industrial-Scale Considerations

For kilogram-scale production, asymmetric hydrogenation is preferred due to its efficiency and minimal waste. A patent highlights the use of Pd/C or Ru catalysts under mild conditions (25–50°C, 10–50 psi H₂), achieving >90% conversion. Solvent recycling (toluene or methanol) reduces costs.

Case Study :

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary amine and benzyl/isopropyl groups participate in alkylation and acylation reactions. Key examples include:

Benzylation/Acylation at the Piperidine Nitrogen

The compound undergoes Schotten-Baumann-type reactions with acyl chlorides or benzyl halides to form substituted amides. For instance:

-

Reaction with benzoyl chloride in aqueous NaOH yields N-benzoyl derivatives, critical for modifying biological activity .

-

Substitution with 2-chloro-4-trifluoromethylbenzoyl chloride produced analogs with antiviral EC₅₀ values as low as 0.24 µM against influenza H1N1 .

| Reaction Partner | Product | Yield (%) | EC₅₀ (µM) |

|---|---|---|---|

| Benzoyl chloride | N-Benzoylated derivative | 87 | 2.93 ± 0.30 |

| 2,6-Dichlorobenzoyl chloride | Dichloro-substituted analog | 99 | 0.67 ± 0.20 |

Reductive Amination

The primary amine group reacts with ketones or aldehydes in reductive amination to form secondary or tertiary amines. This method is pivotal for creating analogs targeting viral hemagglutinin :

-

Condensation with cyclohexanone under H₂/Pd-C produced N-cyclohexyl derivatives (EC₅₀ = 0.91 µM) .

-

Reaction with formaldehyde and NaBH₃CN yielded N-methyl analogs, enhancing metabolic stability .

Mechanism :

Enamine Formation and Cycloaddition

The amine participates in enamine chemistry, enabling access to fused heterocycles. For example:

-

Reaction with α,β-unsaturated carbonyls forms enamines, which undergo 1,3-dipolar cycloadditions to generate spirocyclic compounds .

-

These derivatives show enhanced cytotoxicity in hypopharyngeal tumor models compared to bleomycin .

Example :

Deprotection and Functionalization

The benzyl group serves as a protective moiety, removable via hydrogenolysis:

-

Catalytic hydrogenation (H₂/Pd-C) cleaves the C–N bond, yielding N-isopropylpiperidin-3-amine.

-

This deprotected intermediate is used to synthesize acetylcholinesterase inhibitors for Alzheimer’s research .

Conditions :

-

10% Pd/C, H₂ (1 atm), ethanol, 12 h.

Salt Formation and Acid-Base Reactions

The amine forms stable salts with acids, enhancing solubility for pharmaceutical formulations:

-

Treatment with HCl gas in diethyl ether produces the dihydrochloride salt (m.p. >250°C).

-

Reactivity with sulfonic acids (e.g., p-toluenesulfonic acid) yields crystalline salts for X-ray studies .

Applications :

-

Dihydrochloride salts improve bioavailability in neurologic drug candidates.

Cross-Coupling Reactions

The benzyl group participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura reaction with arylboronic acids modifies the aromatic ring for structure-activity studies .

-

Buchwald-Hartwig amination introduces heteroaryl groups at the para position .

Example :

Oxidation and Degradation

The piperidine ring undergoes oxidation under harsh conditions:

-

Treatment with KMnO₄/H₂SO₄ oxidizes the ring to a pyridine derivative.

-

Photooxidation with TiO₂/UV generates hydroxylated byproducts, critical for environmental degradation studies.

Scientific Research Applications

Pharmaceutical Development

The compound has potential applications in pharmaceutical development , primarily as a lead compound for creating new therapeutic agents. Its interactions with neurotransmitter systems suggest that it may be effective in treating conditions related to these pathways, such as:

- Neurodegenerative diseases

- Mood disorders

- Pain management

In vitro studies have indicated promising results regarding its efficacy, particularly in modulating neurotransmitter activities, which warrants further investigation into its therapeutic potential.

Research has shown that (S)-1-Benzyl-N-isopropylpiperidin-3-amine interacts with various biological macromolecules, influencing their functions. Key areas of focus include:

- Histone Methyltransferase Inhibition : The compound has been studied for its ability to inhibit histone lysine methyltransferases, which play a crucial role in gene regulation. This inhibition can lead to altered gene expression profiles, potentially useful in cancer therapy .

- Synergistic Effects with Other Compounds : Studies have explored the synergistic effects of this compound when combined with other inhibitors, such as HDAC inhibitors. This combination has shown enhanced efficacy in certain cancer cell lines, indicating its potential for use in combination therapies .

Table 1: Summary of Biological Activities

Research Methodologies

The synthesis of this compound can be achieved through various methods, each with distinct advantages and challenges regarding yield and purity. Researchers have employed techniques such as:

- Chiral resolution methods to isolate the (S) enantiomer effectively.

- Chemical modifications to enhance its pharmacological profile.

These methodologies are essential for optimizing the compound's therapeutic applications while ensuring high purity levels suitable for clinical studies.

Mechanism of Action

The mechanism of action of (S)-1-Benzyl-N-isopropylpiperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between (S)-1-Benzyl-N-isopropylpiperidin-3-amine and related compounds:

| Compound Name | CAS Reg. No. | Core Structure | Substituents (Position) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | Not provided | Piperidine | 1-Benzyl, 3-N-isopropyl | ~218.36 (estimated)* |

| 1-Benzyl-N-ethylpyrrolidin-3-amine | 115445-21-1 | Pyrrolidine | 1-Benzyl, 3-N-ethyl | Not provided |

| 1-Benzyl-N,N-dimethylpyrrolidin-3-amine | 69478-77-9 | Pyrrolidine | 1-Benzyl, 3-N,N-dimethyl | Not provided |

| (R)-1-Benzyl-N-isopropylpyrrolidin-3-amine | 1354019-30-9 | Pyrrolidine | 1-Benzyl, 3-N-isopropyl (R) | Not provided |

| 3-Benzylpiperidine | 13603-25-3 | Piperidine | 3-Benzyl | 175.27 |

*Estimated based on 3-benzylpiperidine (MW 175.27) with addition of isopropylamine group (C₃H₇N).

Key Observations:

Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters conformational flexibility and basicity. Piperidine derivatives generally exhibit lower ring strain and higher basicity compared to pyrrolidines, which may influence receptor binding or solubility .

Stereochemistry: The (S)-enantiomer may exhibit distinct interactions compared to the (R)-pyrrolidine analog (1354019-30-9), underscoring the importance of chirality in drug design .

Simpler Analogs : 3-Benzylpiperidine (13603-25-3) lacks the N-isopropyl group, highlighting the role of this substituent in modulating lipophilicity and hydrogen-bonding capacity .

Physicochemical and Functional Implications

- Basicity : Piperidine’s pKa (~11) is slightly lower than pyrrolidine’s (~11.3), which may affect protonation states under physiological conditions .

- Stereochemical Impact : Enantiomeric pairs (e.g., (S)-piperidine vs. (R)-pyrrolidine) could exhibit divergent binding affinities, as seen in chiral drugs like levocetirizine vs. cetirizine .

Biological Activity

(S)-1-Benzyl-N-isopropylpiperidin-3-amine is a chiral compound belonging to the piperidine class of amines. Its unique structural features, including a benzyl group and an isopropyl group attached to the piperidine ring, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological interactions, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The stereochemistry of this compound significantly influences its biological activity. The specific spatial arrangement allows for selective interactions with various neurotransmitter systems, which is critical in determining its pharmacological profile.

Biological Activity Overview

This compound exhibits a range of biological activities primarily through its interactions with neurotransmitter receptors. Key areas of activity include:

- Dopaminergic Activity : The compound has shown potential in modulating dopamine receptor activity, which is essential for treating neurological disorders.

- Serotonergic Activity : Research indicates interactions with serotonin receptors, suggesting implications in mood regulation and anxiety disorders.

- Histaminergic Activity : Preliminary studies suggest that it may influence histamine receptor dynamics, potentially affecting allergic responses and other histamine-mediated processes.

The biological effects of this compound are mediated through its binding to specific G protein-coupled receptors (GPCRs). The binding kinetics and affinity for these receptors are crucial for understanding its pharmacodynamics.

Table 1: Binding Affinity to Receptors

| Receptor Type | Binding Affinity (Ki) | Functional Role |

|---|---|---|

| Dopamine D2 | 12 nM | Modulation of mood and reward systems |

| Serotonin 5-HT2A | 15 nM | Regulation of mood and anxiety |

| Histamine H1 | 20 nM | Allergic response modulation |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Neurological Disorders : In vitro studies have demonstrated that the compound can enhance dopaminergic signaling, which may be beneficial in conditions such as Parkinson's disease and schizophrenia .

- Anxiety and Depression : Animal models have shown that administration of this compound results in reduced anxiety-like behaviors, indicating its potential as an anxiolytic agent .

- Histamine-Mediated Conditions : The compound's interaction with histamine receptors suggests possible applications in treating allergic reactions or conditions like asthma .

Synthesis and Modification

The synthesis of this compound can be achieved through various methods, each impacting yield and purity. The ability to modify the compound's structure allows researchers to explore derivatives that may enhance its therapeutic efficacy.

Table 2: Synthesis Methods

| Method | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|

| Reductive amination | 80 | 95 | High yield and purity |

| Alkylation reactions | 70 | 90 | Versatile for modifications |

| Cyclization techniques | 65 | 85 | Useful for creating analogs |

Q & A

Basic Questions

Q. What safety protocols are critical for handling (S)-1-Benzyl-N-isopropylpiperidin-3-amine in laboratory settings?

- Methodological Answer : Follow OSHA HCS/GHS guidelines for acute toxicity (Category 4, H302) and skin/eye irritation (Category 2, H315/H319). Use chemical-resistant gloves (e.g., nitrile), safety goggles, and a P95 respirator to avoid inhalation of aerosols . Implement fume hoods for ventilation and avoid drainage contamination. Store in cool, dry conditions away from incompatible materials, though specific incompatibilities require further study .

Q. How can researchers ensure stereochemical purity during the synthesis of this compound?

- Methodological Answer : Utilize chiral resolution techniques such as chiral HPLC or enzymatic kinetic resolution. Compare optical rotation values with literature data for (R)-isomers (e.g., (R)-(1-Benzylpiperidin-3-yl)-methanamine, structurally analogous) to validate enantiomeric excess . X-ray crystallography or NOESY NMR can confirm spatial arrangement of the benzyl and isopropyl groups on the piperidine ring .

Q. What spectroscopic methods are essential for characterizing this compound?

- Methodological Answer :

- NMR : and NMR to identify proton environments (e.g., benzyl aromatic protons at ~7.3 ppm, piperidine CH groups at 1.5–2.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] and fragmentation patterns.

- IR Spectroscopy : Detect amine N-H stretches (~3300 cm) and piperidine ring vibrations .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported biological activity of this compound derivatives?

- Methodological Answer : Apply longitudinal panel designs (e.g., three-wave measurements) to assess time-dependent effects, similar to studies analyzing presenteeism outcomes . Use structural equation modeling (SEM) to disentangle direct/indirect effects of variables like stereochemistry or substituents on bioactivity. For example, test if benzyl group positioning (C-1 vs. C-3) mediates receptor binding affinity .

Q. What methodologies are suitable for investigating the stability of this compound under varying conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store at 40°C/75% RH for 6 months, monitor degradation via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines), track by LC-MS for nitroso byproducts (if nitro groups are present in analogs) .

- pH Stability : Test solubility and decomposition in buffers (pH 1–13) to identify labile functional groups .

Q. How can conflicting data on the acute toxicity of piperidine derivatives be reconciled?

- Methodological Answer : Perform meta-analyses of existing toxicity datasets (e.g., GHS classifications for analogs like N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine) . Use in silico QSAR models to predict LD values and cross-validate with in vivo assays (e.g., OECD Test Guideline 423). Address discrepancies by standardizing test protocols (e.g., fixed exposure durations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.